GSK690693 Hydrochloride: A Technical Guide to its Mechanism of Action
GSK690693 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK690693 hydrochloride is a potent and selective small molecule inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[1][2] Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers, playing a central role in cell survival, proliferation, and metabolism.[1][3][4] Constitutive activation of Akt, often due to mutations in upstream components like PI3K or loss of the tumor suppressor PTEN, is linked to oncogenesis and poorer prognoses.[1] GSK690693 has been investigated as a potential therapeutic agent in oncology, and this guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action
GSK690693 functions as an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[5][6] By binding to the ATP-binding pocket of the Akt kinase domain, GSK690693 prevents the phosphorylation of Akt's downstream substrates, thereby inhibiting the signaling cascade that promotes cell survival and proliferation.[4][6] This leads to the induction of apoptosis in cancer cells that are dependent on the Akt signaling pathway.[3][7]
Quantitative Analysis of Kinase Inhibition
GSK690693 demonstrates low nanomolar potency against the Akt isoforms. Its inhibitory activity has been quantified through various in vitro kinase assays.
| Target | IC50 Value (nM) |
| Akt1 | 2[5][6][8] |
| Akt2 | 13[5][6][8] |
| Akt3 | 9[5][6][8] |
While highly selective for Akt isoforms, GSK690693 also exhibits inhibitory activity against other kinases, particularly within the AGC kinase family, at slightly higher concentrations.
| Off-Target Kinase | IC50 Value (nM) |
| PKA | 24[6][8] |
| PrkX | 5[6][8] |
| PKC isozymes | 2-21[6][8] |
| AMPK | 50[6][8] |
| DAPK3 | 81[6][8] |
| PAK4 | 10[8] |
| PAK5 | 52[8] |
| PAK6 | 6[8] |
Cellular Activity and Proliferation
The inhibitory effect of GSK690693 on Akt signaling translates to potent anti-proliferative activity in a variety of human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (nM) |
| T47D | Breast Carcinoma | 72[8] |
| ZR-75-1 | Breast Carcinoma | 79[8] |
| BT474 | Breast Carcinoma | 86[8] |
| HCC1954 | Breast Carcinoma | 119[8] |
| MDA-MB-453 | Breast Carcinoma | 975[8] |
| LNCaP | Prostate Cancer | 147[8] |
| COG-LL-317 | T-cell ALL | 6.5[1] |
In cellular assays, GSK690693 has been shown to inhibit the phosphorylation of key Akt substrates, such as GSK3β, with IC50 values ranging from 43 to 150 nM.[6][8]
Signaling Pathway Visualization
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by GSK690693.
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines a typical procedure for determining the IC50 of GSK690693 against Akt isoforms.
-
Enzyme Preparation : Recombinant, full-length, his-tagged Akt1, Akt2, or Akt3 are expressed and purified from a baculovirus system.[6][8]
-
Enzyme Activation : The purified Akt enzymes are activated via phosphorylation by purified PDK1 and MK2.[6][8]
-
Inhibitor Incubation : Activated Akt enzymes (5-15 nM) are pre-incubated with varying concentrations of GSK690693 at room temperature for 30 minutes to allow for time-dependent inhibition.[6][8]
-
Reaction Initiation : The kinase reaction is initiated by the addition of a substrate cocktail containing ATP and a peptide substrate.
-
Signal Detection : The reaction is allowed to proceed for a specified time, and the level of substrate phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.
-
Data Analysis : The percentage of inhibition at each GSK690693 concentration is calculated relative to a DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This protocol describes a common method to assess the anti-proliferative effects of GSK690693 on cancer cell lines.
-
Cell Plating : Cells are seeded in 96- or 384-well plates at a density that permits logarithmic growth over a 3-day period and are incubated overnight.[8]
-
Compound Treatment : Cells are treated with a range of GSK690693 concentrations (e.g., 1.5 nM to 30 µM) and incubated for 72 hours.[8]
-
Lysis and Luminescence Measurement : CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.[8]
-
Data Analysis : Luminescence is measured using a plate reader. The data is normalized to untreated control cells, and IC50 values are calculated using a suitable curve-fitting software.[8]
Experimental Workflow Visualization
The following flowchart illustrates a typical workflow for evaluating the efficacy of GSK690693.
In Vivo Activity and Clinical Development
In preclinical xenograft models, administration of GSK690693 has been shown to inhibit the phosphorylation of Akt substrates in tumors and potently inhibit the growth of various human cancer xenografts, including ovarian, prostate, and breast carcinomas.[5] For instance, at a dose of 30 mg/kg/day, it demonstrated maximal tumor growth inhibition of 58% to 75%.[5] These promising preclinical results led to the evaluation of GSK690693 in Phase I clinical trials for patients with advanced solid tumors and lymphomas.[1][7] While the monotherapy antitumor activity in molecularly unselected patient populations has been modest, these studies have been crucial in understanding the safety, tolerability, and pharmacodynamic effects of Akt inhibition in humans.[9]
Conclusion
GSK690693 hydrochloride is a well-characterized, potent, ATP-competitive pan-Akt inhibitor. Its mechanism of action has been thoroughly elucidated through in vitro and in vivo studies, demonstrating clear inhibition of the PI3K/Akt signaling pathway and consequent anti-proliferative effects in cancer cells. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working on Akt-targeted therapies and related signaling pathways.
References
- 1. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial testing (stage 1) of the Akt inhibitor GSK690693 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
